molecular formula C18H25N5O3S B2842366 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2310153-29-6

4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B2842366
CAS No.: 2310153-29-6
M. Wt: 391.49
InChI Key: MOKFODURMIENPL-UHFFFAOYSA-N
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Description

4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a cyclobutyl group and a methoxy group linked to a piperidinyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.

    Cyclobutyl Substitution: The cyclobutyl group is introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the pyrimidine core.

    Methoxy Group Introduction: The methoxy group is added through an etherification reaction, often using methanol and an acid catalyst.

    Piperidinyl-Imidazole Moiety Attachment: The final step involves the coupling of the piperidinyl-imidazole moiety to the pyrimidine core. This can be achieved through a nucleophilic substitution reaction, where the piperidinyl-imidazole derivative reacts with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperidine moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrimidine core or the sulfonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and sulfonyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole and piperidine moieties.

    Reduction: Reduced forms of the pyrimidine core or sulfonyl group.

    Substitution: Substituted derivatives at the methoxy or sulfonyl positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a valuable tool for probing biological pathways and mechanisms.

Medicine

Medically, 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
  • 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)triazine
  • 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)quinazoline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination provides a distinct set of chemical and biological properties that differentiate it from similar compounds. For example, the presence of the cyclobutyl group may confer unique steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-cyclobutyl-6-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-22-10-18(21-13-22)27(24,25)23-7-5-14(6-8-23)11-26-17-9-16(19-12-20-17)15-3-2-4-15/h9-10,12-15H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKFODURMIENPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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